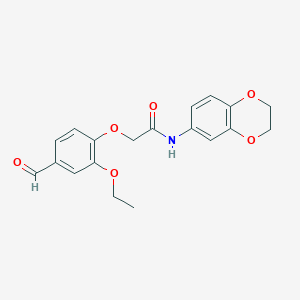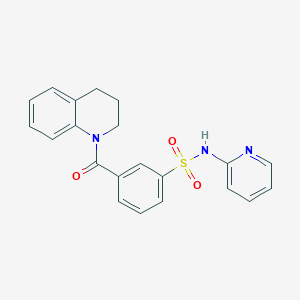![molecular formula C22H20N4O B4402615 7-[(2,5-dimethylphenyl)(2-pyrimidinylamino)methyl]-8-quinolinol](/img/structure/B4402615.png)
7-[(2,5-dimethylphenyl)(2-pyrimidinylamino)methyl]-8-quinolinol
説明
7-[(2,5-dimethylphenyl)(2-pyrimidinylamino)methyl]-8-quinolinol, commonly known as DMQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQ belongs to the class of quinoline-based compounds, and its unique chemical structure has made it a promising candidate for various research applications. In
作用機序
The mechanism of action of DMQ is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. DMQ has also been shown to inhibit the replication of viruses by interfering with viral RNA synthesis. The exact mechanism by which DMQ exhibits its antimicrobial activity is not well understood.
Biochemical and Physiological Effects
DMQ has been shown to exhibit cytotoxicity towards various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of various viruses, including HIV and herpes simplex virus. DMQ has been shown to exhibit antibacterial activity against various bacteria, including Escherichia coli and Staphylococcus aureus. DMQ has also been shown to exhibit antioxidant activity, which may be beneficial for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of DMQ is its broad spectrum of activity against various cancer cell lines, viruses, and bacteria. DMQ also exhibits low toxicity towards normal cells, making it a promising candidate for further development. However, DMQ has limited solubility in water, which may limit its use in certain applications. In addition, DMQ has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
将来の方向性
There are several future directions for the study of DMQ. One area of research is the development of DMQ derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of DMQ, which may provide insights into its potential therapeutic applications. Furthermore, the use of DMQ as a fluorescent probe for the detection of metal ions may have applications in environmental monitoring and bioimaging. Overall, DMQ is a promising compound that has the potential to be developed into a useful tool for scientific research.
科学的研究の応用
DMQ has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities. DMQ has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. In addition, DMQ has been used as a chelating agent for the removal of heavy metals from contaminated water.
特性
IUPAC Name |
7-[(2,5-dimethylphenyl)-(pyrimidin-2-ylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-14-6-7-15(2)18(13-14)20(26-22-24-11-4-12-25-22)17-9-8-16-5-3-10-23-19(16)21(17)27/h3-13,20,27H,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBAABFLXWEIFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(2-cyanophenyl)acetamide](/img/structure/B4402542.png)
![3-[({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)carbonyl]phenyl acetate](/img/structure/B4402547.png)
![2-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)phenyl acetate](/img/structure/B4402550.png)
![5-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4402557.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B4402565.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4402571.png)

![N-dibenzo[b,d]furan-3-yl-2,6-difluorobenzamide](/img/structure/B4402588.png)
amine hydrochloride](/img/structure/B4402592.png)
![[3-(2-butoxyphenoxy)propyl]dimethylamine hydrochloride](/img/structure/B4402599.png)

![2-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4402629.png)
![4-bromo-2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4402635.png)
